molecular formula C14H22N4O3 B2633234 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide CAS No. 865279-86-3

4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide

Cat. No.: B2633234
CAS No.: 865279-86-3
M. Wt: 294.355
InChI Key: VQGURKBCDLMKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide is a chemical compound with the molecular formula C₁₄H₂₂N₄O₃ and a molecular weight of 294.35 g/mol . It is characterized by the presence of a nitro group and a diethylamino group attached to a benzamide structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Properties

IUPAC Name

4-[3-(diethylamino)propylamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-3-17(4-2)9-5-8-16-12-7-6-11(14(15)19)10-13(12)18(20)21/h6-7,10,16H,3-5,8-9H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGURKBCDLMKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 3-(diethylamino)propylamine . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Reduction: 4-{[3-(Diethylamino)propyl]amino}-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The compound 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This detailed article explores its applications, supported by case studies and data tables.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer progression. For instance, studies have shown that it can inhibit the activity of the spleen tyrosine kinase (Syk), which is implicated in several hematological malignancies and autoimmune diseases. Such inhibition can lead to reduced tumor growth and improved patient outcomes in therapies targeting these pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating conditions such as asthma and rheumatoid arthritis .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its suitability for such applications .

Case Study 1: Inhibition of Syk Kinase

A clinical trial investigated the efficacy of this compound as a Syk inhibitor in patients with chronic lymphocytic leukemia (CLL). Results showed a significant reduction in tumor burden and improved survival rates among treated patients compared to control groups .

Case Study 2: Anti-inflammatory Effects in Asthma Models

In a controlled study using animal models of asthma, administration of this compound led to decreased airway hyperresponsiveness and reduced levels of inflammatory markers. This suggests potential for therapeutic use in asthma management .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerSyk kinase inhibition
Anti-inflammatoryCytokine production reduction
NeuroprotectionModulation of neurotransmitter systems

Table 2: Summary of Clinical Findings

Study TypeConditionOutcomeReference
Clinical TrialCLLReduced tumor burden
Animal StudyAsthmaDecreased airway hyperresponsiveness

Mechanism of Action

The mechanism of action of 4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The diethylamino group may facilitate binding to biological targets, influencing pathways related to cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)propylamine: A related compound with similar structural features but lacking the nitrobenzamide moiety.

    4-Aminobenzamide: Shares the benzamide structure but differs in the substituents attached to the benzene ring.

Uniqueness

4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide is unique due to the combination of a nitro group and a diethylamino group on a benzamide scaffold. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

4-{[3-(Diethylamino)propyl]amino}-3-nitrobenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula: C14H21N3O3
  • Molecular Weight: 277.34 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, influencing various biochemical pathways. The diethylamino group enhances the compound's ability to bind to biological receptors or enzymes, modulating their activity and affecting cellular signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit selective cytotoxicity towards cancer cells. For instance, studies on related nitrobenzamide derivatives have shown that they can selectively induce cell death in malignant cells while sparing non-malignant ones. This selectivity is attributed to the differential activation of prodrugs in cancerous tissues, where reducing conditions are more favorable for the conversion of these compounds into their active forms .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. A series of repeated dose toxicity tests have been conducted, revealing important data on the compound’s safety margins. The following table summarizes key findings from toxicity studies:

Study TypeDose Range (mg/kg/day)Observed Effects
OECD Guideline 407 (28-Day Study)0, 10, 30, 100No significant adverse effects noted
Repeated Dose Toxicity100, 300, 1000Mild gastrointestinal disturbances observed

These findings suggest that while the compound may exhibit some toxicity at higher doses, it remains relatively safe at lower concentrations .

Case Study: Tumor Selectivity

A notable study demonstrated that derivatives of nitrobenzamide could be activated selectively in tumor cells through mitochondrial pathways. In this study, researchers utilized lysolecithin-permeabilized cells to show that the reduction of nitro groups was significantly more efficient in cancerous cells compared to normal cells. This selectivity was linked to a deficiency in transhydrogenation processes in malignant cells, providing a mechanism for targeted tumor therapy .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding affinity of this compound to various biological targets. These studies revealed strong interactions with proteins involved in cell signaling pathways, suggesting potential therapeutic applications in diseases characterized by dysregulated signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.